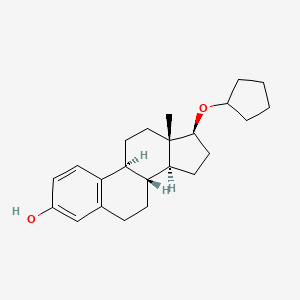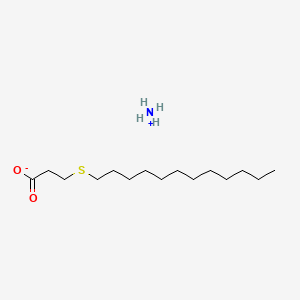
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is a chemical compound with the molecular formula C14H14INS It is known for its unique structure, which includes a naphtho-thiazolium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide typically involves the reaction of naphthoquinone with thioamide under specific conditions. The process generally includes:
Starting Materials: Naphthoquinone and thioamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, often under reflux conditions.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism by which 3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide exerts its effects involves interaction with specific molecular targets. The thiazolium ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- 3-Ethyl-2-methylnaphtho(1,2-d)thiazolium perchlorate
- 2,3-Dimethylnaphtho(1,2-d)thiazolium iodide
- 1,2-Dimethylnaphtho(1,2-d)thiazolium methyl sulfate
Uniqueness
3-Ethyl-2-methylnaphtho(2,1-d)thiazolium iodide is unique due to its specific substitution pattern on the naphtho-thiazolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
54581-48-5 |
|---|---|
分子式 |
C14H14INS |
分子量 |
355.24 g/mol |
IUPAC名 |
3-ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H14NS.HI/c1-3-15-10(2)16-14-12-7-5-4-6-11(12)8-9-13(14)15;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
FYBFVOIEBIMSNZ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC2=C1C=CC3=CC=CC=C32)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















